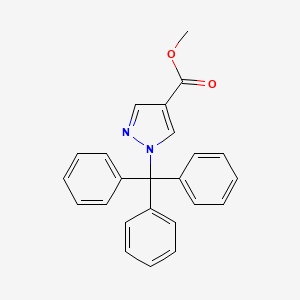
2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile is an organic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol It is characterized by a pyridine ring substituted with an oxo group and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile typically involves the reaction of appropriate pyridine derivatives with nitrile-containing reagents under controlled conditions. One common method involves the use of 4-pyridone derivatives, which are reacted with acetonitrile in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized molecules .
Wissenschaftliche Forschungsanwendungen
2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar pyridine ring structure with an oxo group but differ in the presence of carboxylate groups.
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl) benzonitrile: This compound has a similar pyridine ring but includes additional phenyl and benzonitrile groups.
Uniqueness
2-(2-Oxo-1,2-dihydropyridin-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxo group and a nitrile group on the pyridine ring makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C7H6N2O |
|---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
2-(2-oxo-1H-pyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-1-6-2-4-9-7(10)5-6/h2,4-5H,1H2,(H,9,10) |
InChI-Schlüssel |
LWRPEAAYPADOOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C=C1CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)

![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)


![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)

![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)


